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  • Product: Bis(3,4-dimethoxyphenyl)methanone
  • CAS: 4131-03-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra analysis of bis(3,4-dimethoxyphenyl)methanone

In-Depth Technical Guide: Structural Elucidation of Bis(3,4-dimethoxyphenyl)methanone via 1H and 13C NMR Spectroscopy Executive Summary & Molecular Architecture Bis(3,4-dimethoxyphenyl)methanone, commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Elucidation of Bis(3,4-dimethoxyphenyl)methanone via 1H and 13C NMR Spectroscopy

Executive Summary & Molecular Architecture

Bis(3,4-dimethoxyphenyl)methanone, commonly referred to as 3,3',4,4'-tetramethoxybenzophenone, is a symmetric diarylmethanone derivative with significant utility in medicinal chemistry, materials science, and as a precursor for biologically active heterocycles[1]. As a core pharmacophore and synthetic intermediate, verifying its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.

The structural framework of bis(3,4-dimethoxyphenyl)methanone ( C17​H18​O5​ ) consists of two identical 3,4-dimethoxyphenyl rings flanking a central carbonyl group. Because the molecule exhibits C2v​ symmetry (on the NMR timescale due to rapid rotation around the aryl-carbonyl bonds), the two aromatic rings are magnetically equivalent[2].

Causality Insight: This symmetry fundamentally simplifies the NMR spectra. Instead of 18 distinct protons and 17 distinct carbons, the spectra collapse into 5 distinct proton environments and 8 distinct carbon environments. This magnetic equivalence serves as the first diagnostic marker of the compound's purity and structural identity.

Structural Causality in 1H NMR Spectroscopy

The 1H NMR spectrum of bis(3,4-dimethoxyphenyl)methanone in CDCl3​ is characterized by a classic AMX spin system in the aromatic region, alongside intense aliphatic singlets for the methoxy groups[3].

Table 1: 1H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 7.44Doublet (d)1.82HDeshielded by C=O anisotropy; meta-coupling to H-6.
H-6 7.39Doublet of doublets (dd)8.3, 2.02HDeshielded by C=O; ortho-coupling to H-5, meta to H-2.
H-5 6.91Doublet (d)8.32HShielded by adjacent OMe; ortho-coupling to H-6.
3-OCH 3​ 3.97Singlet (s)-6HHighly deshielded aliphatic; adjacent to electronegative O.
4-OCH 3​ 3.95Singlet (s)-6HHighly deshielded aliphatic; adjacent to electronegative O.

Mechanistic Causality of Chemical Shifts:

  • Aromatic Protons (H-2, H-5, H-6): The central carbonyl group acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects, highly deshielding the ortho positions (H-2 and H-6). Consequently, H-2 and H-6 resonate downfield at 7.44 ppm and 7.39 ppm, respectively[2]. H-2 appears as a fine doublet due to long-range meta-coupling ( 4J≈1.8 Hz) with H-6[3]. H-6 exhibits a doublet of doublets due to ortho-coupling with H-5 ( 3J≈8.3 Hz) and meta-coupling with H-2[2]. Conversely, H-5 is ortho to the electron-donating methoxy group, shielding the nucleus and shifting its resonance upfield to 6.91 ppm[3].

  • Methoxy Protons: The two methoxy groups on each ring are chemically distinct (meta vs. para to the carbonyl). They appear as two sharp, closely spaced singlets at 3.97 ppm and 3.95 ppm, each integrating to 6 protons (accounting for both symmetric rings)[2].

Electronic Environment and 13C NMR Chemical Shifts

The 13C NMR spectrum provides a direct map of the carbon skeleton. The broad chemical shift range (56 to 194 ppm) reflects the diverse electronic environments within the molecule[2].

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3​ )

Carbon TypeChemical Shift ( δ , ppm)Assignment Rationale
C=O (Carbonyl)194.4Extreme deshielding due to sp2 hybridization and electronegative oxygen.
C-3 (Ar-O)152.5Deshielded by directly attached electronegative oxygen atom.
C-4 (Ar-O)148.7Deshielded by directly attached electronegative oxygen atom.
C-1 (Ar-C=O)130.6Quaternary carbon, deshielded by adjacent carbonyl group.
C-6 (Ar-CH)124.7Aromatic methine, least shielded by methoxy resonance effects.
C-2 (Ar-CH)112.1Aromatic methine, highly shielded by ortho-methoxy group.
C-5 (Ar-CH)109.6Aromatic methine, highly shielded by ortho-methoxy group.
OCH 3​ (Methoxy)56.0Aliphatic carbons attached to oxygen; signals often overlap.

Mechanistic Causality of Chemical Shifts: The ketone carbonyl carbon at 194.4 ppm is the most deshielded nucleus due to the strong polarization of the C=O π -bond[2]. The aromatic carbons attached to oxygen (C-3 and C-4) resonate at 152.5 and 148.7 ppm, driven by the inductive electron-withdrawing effect of the oxygen atoms[2]. The unsubstituted aromatic carbons (C-2, C-5, C-6) show a wide dispersion (109.6 to 124.7 ppm). C-2 and C-5 are highly shielded by the resonance electron-donating effect (+R) of the adjacent methoxy groups, pushing them upfield to ~110-112 ppm[2].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that can withstand peer review and regulatory scrutiny, the following self-validating experimental workflow must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of bis(3,4-dimethoxyphenyl)methanone in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a deuterium lock signal to stabilize the magnetic field ( B0​ ) during acquisition, while TMS serves as an internal standard (0.00 ppm) for precise chemical shift referencing.

  • Probe Tuning and Matching: Insert the NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz). Tune the probe specifically for the Larmor frequencies of 1H and 13C.

    • Causality: Optimal tuning maximizes power transfer to the sample, ensuring the highest possible Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the 2H resonance of CDCl3​ . Perform gradient shimming (Z0, Z1, Z2) until the lock level is maximized and stable.

    • Self-Validation: Check the residual CHCl3​ peak at 7.26 ppm. A perfectly symmetric, narrow Lorentzian line shape ( <1.0 Hz width at half-height) validates a homogeneous magnetic field.

  • 1H NMR Acquisition: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1-2 seconds and acquire 16-64 scans.

    • Causality: A 30-degree pulse angle combined with a 1-2s delay ensures complete T1​ relaxation for accurate proton integration.

  • 13C{1H} NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30) using WALTZ-16 decoupling. Set D1 to 2-3 seconds and acquire 512-1024 scans.

    • Causality: 13C nuclei have low natural abundance (1.1%) and longer T1​ relaxation times (especially quaternary carbons like C=O and C-1). Increasing D1 and the number of scans is critical for resolving the quaternary carbon signals[2].

  • Data Processing: Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by baseline correction.

    • Self-Validation: Verify that the TMS peak is exactly at 0.00 ppm and the central peak of the CDCl3​ triplet in the 13C spectrum is centered at 77.16 ppm.

Workflow Visualization

The following diagram maps the logical progression of the NMR acquisition and validation protocol.

NMR_Workflow Prep Sample Preparation 15-20 mg in 0.6 mL CDCl3 Add TMS internal standard LockShim Locking & Shimming Lock to 2H signal of CDCl3 Optimize Z-shims for line shape Prep->LockShim Acq1H 1H NMR Acquisition Pulse: 30° NS: 16-64, D1: 1-2s LockShim->Acq1H Acq13C Acq13C LockShim->Acq13C Process Data Processing Zero-filling, Apodization Fourier Transform, Phase Corr. Acq1H->Process Acq13C->Process Validate Self-Validation Check TMS at 0.00 ppm Check CDCl3 at 7.26/77.16 ppm Process->Validate

Experimental workflow for 1H and 13C NMR acquisition and self-validation.

References

  • Title: One-Pot, Three-Component Approach to Diarylmethylphosphonates: A Direct Entry to Polycyclic Aromatic Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides with Acetophenone as a Latent Carbonyl Donor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Bis(3,4-dimethoxyphenyl)methanone | C17H18O5 | CID 223042 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

Solubility Profile and Dissolution Dynamics of Bis(3,4-dimethoxyphenyl)methanone in Organic Solvents: A Comprehensive Technical Guide

Executive Summary Bis(3,4-dimethoxyphenyl)methanone (CAS: 611-94-9), also commonly referred to as 3,3',4,4'-tetramethoxybenzophenone, is a highly versatile aromatic ketone. It serves as a critical building block in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(3,4-dimethoxyphenyl)methanone (CAS: 611-94-9), also commonly referred to as 3,3',4,4'-tetramethoxybenzophenone, is a highly versatile aromatic ketone. It serves as a critical building block in the synthesis of tetraphenylethylene-based ladder networks (PIMs) for advanced gas separation [1], structurally complex diarylmethylphosphonates [2], and bromophenol-derived antioxidants.

As a Senior Application Scientist, I approach solvent selection not merely as a lookup exercise, but as a thermodynamic balancing act. The successful manipulation of this compound—whether for organometallic coupling, reduction, or high-purity crystallization—depends entirely on understanding the causality behind its solvation mechanics. This whitepaper provides an in-depth analysis of its solubility profile, the mechanistic rationale behind solvent selection, and field-proven experimental workflows.

Physicochemical Properties & Solvation Thermodynamics

To predict how bis(3,4-dimethoxyphenyl)methanone behaves in solution, we must first analyze its structural features:

  • Molecular Formula: C₁₇H₁₈O₅

  • Molecular Weight: 302.32 g/mol

  • Melting Point: Reported between 138–140 °C[2] and up to 152 °C [3], indicating potential polymorphic behavior depending on the crystallization solvent and cooling kinetics.

The Causality of Solubility: The molecule features a central, highly polar carbonyl bridge flanked by two electron-rich dimethoxyphenyl rings. The four methoxy groups and the central ketone act as strong hydrogen-bond acceptors. However, the complete absence of hydrogen-bond donors, combined with the steric bulk of the hydrophobic aromatic rings, renders the compound highly lipophilic.

Consequently, the compound exhibits a highly favorable Gibbs free energy of solvation ( ΔGsolv​<0 ) in moderately polar, aprotic solvents where dipole-dipole interactions and London dispersion forces can efficiently disrupt the crystal lattice. Conversely, highly polar protic solvents (like water) fail to solvate the compound due to the massive entropic penalty of forming a hydration shell around the hydrophobic aromatic bulk, resulting in an aqueous solubility of merely ~0.04 mg/mL [4].

Solvation A Solid Lattice Bis(3,4-dimethoxyphenyl)methanone B Solvent Penetration (e.g., DCM / THF) A->B ΔG_solv < 0 C Disruption of Pi-Pi & Dipole Interactions B->C Overcoming Lattice Energy D Thermodynamic Equilibrium (Solvated State) C->D Solvation Shell Formation

Caption: Thermodynamic pathway of solid-state lattice disruption and solvation in aprotic organic solvents.

Quantitative Solubility Profile

The following table synthesizes the empirical solubility behavior of bis(3,4-dimethoxyphenyl)methanone across various solvent classes at standard ambient temperature (25 °C).

SolventSolvent ClassRelative PolarityEstimated SolubilityApplication / Utility
Dichloromethane (DCM) Halogenated / Aprotic0.309Highly Soluble (>100 mg/mL)Primary reaction solvent; extraction.
Chloroform (CHCl₃) Halogenated / Aprotic0.259Highly Soluble (>100 mg/mL)NMR analysis (as CDCl₃); extraction.
Tetrahydrofuran (THF) Ether / Polar Aprotic0.207Highly Soluble (>100 mg/mL)Organometallic coupling; reduction steps.
N,N-Dimethylformamide Amide / Polar Aprotic0.386Soluble (~50-100 mg/mL)High-temperature substitution reactions.
Ethyl Acetate (EtOAc) Ester / Polar Aprotic0.228Moderately Soluble (~20-50 mg/mL)Chromatography eluent; mild extractions.
Methanol (MeOH) Alcohol / Polar Protic0.762Sparingly Soluble (RT) / Soluble (Reflux)Anti-solvent for recrystallization.
Hexanes Aliphatic / Non-polar0.009Insoluble (<0.1 mg/mL)Chromatography non-polar phase.
Water Aqueous / Polar Protic1.000Practically Insoluble (~0.04 mg/mL)Aqueous workup wash phase.

Mechanistic Insights on Solvent Selection

As a bench scientist, your choice of solvent dictates both the kinetic rate of your reaction and the purity of your isolated product.

1. Halogenated Solvents (DCM, CHCl₃): The polarizability of the chlorine atoms in DCM perfectly matches the π -electron clouds of the dimethoxyphenyl rings. This induced-dipole interaction rapidly overcomes the lattice energy of the solid. DCM is the premier choice for the initial dissolution of crude reaction mixtures.

2. Ethers (THF): THF provides excellent solvation through strong, direct dipole-dipole interactions with the central methanone bridge. It is the mandatory solvent when subsequent steps involve moisture-sensitive organometallic reagents (e.g., Grignard additions) or reductions utilizing borane/lithium aluminum hydride, where halogenated solvents would react destructively.

3. Alcohols (Methanol/Ethanol): While the bulk hydrophobicity of the compound resists dissolution in cold methanol, elevating the temperature to reflux allows the protic solvent to hydrogen-bond with the oxygen atoms of the methoxy groups. This steep, temperature-dependent solubility gradient makes methanol the ideal "anti-solvent" for dual-solvent recrystallization workflows [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues (e.g., transition from cloudy to clear) serve as built-in quality control checkpoints.

Protocol A: Standardized Dissolution & Saturation Profiling

Objective: Prepare a standardized 0.2 M stock solution for downstream synthesis.

  • Weighing: Accurately weigh 3.02 g (~10 mmol) of bis(3,4-dimethoxyphenyl)methanone into a dry, argon-purged 100 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Agitation: Stir at 400 rpm at 25 °C.

    • Validation Checkpoint: The solid should completely dissolve within 3–5 minutes, yielding a clear, pale-yellow solution. If particulate matter remains, it indicates the presence of inorganic impurities (e.g., residual polyphosphoric acid or salts from the upstream synthesis).

  • Volume Adjustment: Transfer the solution to a volumetric flask and dilute to exactly 50.0 mL with DCM.

Protocol B: Dual-Solvent Recrystallization (DCM/Methanol)

Objective: Purify crude bis(3,4-dimethoxyphenyl)methanone to >99% purity.

  • Primary Solvation: Dissolve 5.0 g of crude compound in the absolute minimum volume of DCM (~10-15 mL) at room temperature.

  • Hot Filtration: Pass the concentrated solution through a fluted filter paper or a PTFE syringe filter (0.45 µm) to remove insoluble macroscopic impurities.

  • Anti-Solvent Addition: While stirring gently, add Methanol dropwise to the filtrate until the solution becomes persistently turbid (cloudy).

  • Re-clarification: Add 1-2 drops of DCM just until the turbidity clears. You have now achieved a metastable, supersaturated solution.

  • Nucleation & Growth: Cover the flask and allow it to sit undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Validation Checkpoint: High-quality, white-to-pale-yellow rhombohedral crystals should form.

  • Harvesting: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold methanol to remove surface impurities. Dry under high vacuum for 4 hours.

Recrystallization N1 Crude Compound (Impurities present) N2 Dissolve in minimal DCM (Room Temperature) N1->N2 N3 Filtration (Remove Insoluble Particulates) N2->N3 N4 Dropwise Addition of Methanol (Anti-Solvent) N3->N4 Induce Supersaturation N5 Slow Cooling to 4°C (Controlled Nucleation) N4->N5 Lowering Temperature N6 Vacuum Filtration & Cold MeOH Wash N5->N6 N7 Pure Crystalline Solid (Mp: 138-140 °C) N6->N7 High Purity Yield (>90%)

Caption: Step-by-step dual-solvent (DCM/Methanol) recrystallization workflow for high-purity recovery.

References

  • Title: Pristine and Carboxyl-Functionalized Tetraphenylethylene-Based Ladder Networks for Gas Separation and Volatile Organic Vapor Adsorption Source: ACS Omega (via PMC / NIH) URL: [Link]

  • Title: One-Pot, Three-Component Approach to Diarylmethylphosphonates: A Direct Entry to Polycyclic Aromatic Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides with Acetophenone as a Latent Carbonyl Donor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Thermal Stability and Phase Transition Dynamics of Bis(3,4-dimethoxyphenyl)methanone: A Comprehensive Technical Guide

Structural Causality and Phase Transition (Melting Point Dynamics) Bis(3,4-dimethoxyphenyl)methanone (CAS: 4131-03-7), also known as 3,3',4,4'-tetramethoxybenzophenone, is a highly stable diarylmethanone derivative chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality and Phase Transition (Melting Point Dynamics)

Bis(3,4-dimethoxyphenyl)methanone (CAS: 4131-03-7), also known as 3,3',4,4'-tetramethoxybenzophenone, is a highly stable diarylmethanone derivative characterized by a rigid benzophenone core flanked by four electron-donating methoxy groups. The melting point ( Tm​ ) of this compound is a critical quality attribute that reflects its solid-state packing and intermolecular interactions.

Literature reports for the melting point of bis(3,4-dimethoxyphenyl)methanone show slight variations. Commercial databases often report a range of , whereas highly purified crystalline samples synthesized via palladium-catalyzed aerobic oxidation exhibit a sharper transition at [1][2].

Causality of Phase Behavior: This variance is causally linked to polymorphism and the specific crystallization solvents used during isolation. The high melting point relative to unsubstituted benzophenone ( Tm​ ~48 °C) is driven by the strong dipole-dipole interactions induced by the methoxy groups. Furthermore, the planar, highly conjugated nature of the diarylmethanone core facilitates dense, ordered molecular packing in the crystal lattice, requiring higher thermal energy to disrupt the solid state.

Thermal Stability and Degradation Profile

The thermal stability of bis(3,4-dimethoxyphenyl)methanone is exceptionally high, making it an ideal precursor for advanced materials such as[3][4]. In synthetic applications, the compound withstands extreme thermal environments; for instance, it remains stable during Wolff-Kishner reduction protocols at temperatures up to 5[5].

When subjected to Thermogravimetric Analysis (TGA), the tetramethoxybenzophenone core demonstrates significant resistance to thermal degradation. Ladder networks and carboxyl-functionalized PIMs derived from this monomer exhibit onset decomposition temperatures ( Td​ ) ranging from under a nitrogen atmosphere[3].

Mechanistic Causality: The underlying reason for this stability lies in the robust C-C and C=O bonds of the benzophenone backbone. The electron-donating methoxy groups increase the electron density of the aromatic rings, which in turn stabilizes the carbonyl group against homolytic cleavage at elevated temperatures. This prevents early-stage thermal degradation, allowing the molecule to maintain structural integrity well above its melting point.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm purity and instrument accuracy.

Protocol 3.1: Palladium-Catalyzed Synthesis and Aerobic Oxidation

To ensure high purity for thermal analysis, the compound can be synthesized via a one-pot palladium-catalyzed sequential coupling and aerobic oxidation[1][2]. This system is self-validating: reaction progress is continuously monitored via TLC, and the final product identity is confirmed by matching the distinct 152 °C melting point.

  • Reagent Preparation: Combine acetophenone (1.5 mmol) and 3,4-dimethoxybromobenzene (3.0 mmol) in a reaction vessel[1].

  • Catalyst Loading: Add Pd(OAc)2​ (0.07 mmol) and PPh3​ (0.30 mmol) to the mixture[1].

  • Aerobic Oxidation: Heat the mixture to 120 °C under an oxygen atmosphere. The acetophenone acts as a latent carbonyl donor[2].

  • Isolation: Extract the product and purify via recrystallization to yield a white solid (approx. 60% yield)[1].

  • Validation Check: Confirm the melting point using a capillary apparatus. A result of 152.0–152.7 °C validates the absence of significant impurities[1].

Synthesis_Pathway A Acetophenone (Latent Carbonyl Donor) C Pd-Catalyzed Sequential Coupling & Aerobic Oxidation (Pd(OAc)2, PPh3, O2, 120°C) A->C B 3,4-Dimethoxybromobenzene (Aryl Halide) B->C D Bis(3,4-dimethoxyphenyl)methanone (Yield: ~60%, Mp: 152°C) C->D Aerobic Oxidation Pathway

Figure 1: Palladium-catalyzed synthesis of bis(3,4-dimethoxyphenyl)methanone via aerobic oxidation.

Protocol 3.2: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Weigh 2–5 mg of the purified bis(3,4-dimethoxyphenyl)methanone into an alumina crucible.

  • DSC Calibration (Self-Validation): Run a baseline scan with an empty crucible, followed by an Indium standard to calibrate heat flow and temperature accuracy. This ensures any observed endotherms are genuine sample transitions.

  • DSC Execution: Heat the sample from 25 °C to 200 °C at a ramp rate of 10 °C/min under a continuous N2​ flow (50 mL/min) to determine the exact Tm​ and enthalpy of fusion.

  • TGA Execution: In a separate thermogravimetric analyzer, heat the sample from 25 °C to 600 °C at 20 °C/min under N2​ to determine the onset decomposition temperature ( Td​ )[3].

Thermal_Workflow Step1 Sample Preparation (2-5 mg, Alumina Crucible) Step2A DSC Analysis (Ramp: 10°C/min, N2 atm) Step1->Step2A Step2B TGA Analysis (Ramp: 20°C/min, N2 atm) Step1->Step2B Step3 Data Extraction (Tm, Td, Enthalpy) Step2A->Step3 Step2B->Step3 Step4 Validation (Baseline Check, Indium Cal.) Step3->Step4

Figure 2: Self-validating thermal analysis workflow (DSC/TGA) for determining Tm and Td.

Data Presentation

The following table summarizes the quantitative physicochemical and thermal data for bis(3,4-dimethoxyphenyl)methanone and its polymeric derivatives:

PropertyValueAnalytical Method / Notes
Molecular Weight 302.32 g/mol Computed standard[6]
Melting Point ( Tm​ ) 152.0–152.7 °CCapillary / DSC (High Purity)[1][2]
Melting Point ( Tm​ ) 144–146 °CCommercial Grade
Onset Decomposition ( Td​ ) > 320 °CTGA (Observed in derived PIM networks)[3]
Chemical Stability Limit ~ 190 °CStable during prolonged Wolff-Kishner heating[5]

References

  • Wang, X., Liu, F.-D., Tu, H.-Y., & Zhang, A.-D. "One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides with Acetophenone as a Latent Carbonyl Donor." The Journal of Organic Chemistry, 2014. Available at:[Link]

  • Ma, X., et al. "Pristine and Carboxyl-Functionalized Tetraphenylethylene-Based Ladder Networks for Gas Separation and Volatile Organic Vapor Adsorption." ACS Omega, 2018. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 223042, Bis(3,4-dimethoxyphenyl)methanone". PubChem. Available at:[Link]

  • Koc, K., et al. "Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of Bis(3,4-dimethoxyphenyl)methanone via Friedel-Crafts Acylation

Introduction & Strategic Rationale Bis(3,4-dimethoxyphenyl)methanone—commonly referred to as 3,3',4,4'-tetramethoxybenzophenone or diveratryl ketone—is a highly valued structural motif in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Bis(3,4-dimethoxyphenyl)methanone—commonly referred to as 3,3',4,4'-tetramethoxybenzophenone or diveratryl ketone—is a highly valued structural motif in medicinal chemistry and materials science. It serves as a critical intermediate in the total synthesis of anti-malarial 2,7'-cyclolignans[1], photochromic naphthopyrans[2], and novel urolithin C derivatives targeting liver pyruvate kinase[3].

The most direct synthetic route to this diarylmethanone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene)[4]. However, the electron-rich nature of the substrates and the presence of Lewis-basic methoxy groups present unique mechanistic challenges. This guide provides a critical evaluation of catalyst selection, detailing self-validating protocols that maximize yield while preventing unwanted side reactions such as ether cleavage.

Mechanistic Insights and Catalyst Selection

The success of this Friedel-Crafts acylation hinges on the regioselectivity dictated by veratrole. The two methoxy groups exert a strong +M (mesomeric) electron-donating effect, activating the aromatic ring and directing the incoming acylium electrophile exclusively to the 4-position (para to one methoxy group and meta to the other)[5].

The Demethylation Dilemma: Classical Friedel-Crafts protocols utilize 3,4-dimethoxybenzoyl chloride activated by a strong Lewis acid, typically aluminum chloride (AlCl₃)[2][4]. Because AlCl₃ coordinates strongly with the oxygen atoms of the methoxy groups, a significant stoichiometric excess is required. More critically, this aggressive coordination at elevated temperatures frequently triggers O-demethylation (ether cleavage), resulting in difficult-to-separate phenolic byproducts[6].

The Brønsted Acid Advantage: To circumvent demethylation and avoid the handling of moisture-sensitive, corrosive acid chlorides, direct acylation using a Brønsted acid like Polyphosphoric Acid (PPA) is heavily favored[7]. PPA acts simultaneously as the solvent, dehydrating agent, and catalyst. It protonates 3,4-dimethoxybenzoic acid to generate the reactive acylium ion in situ without irreversibly coordinating to the product's methoxy groups, preserving the integrity of the tetramethoxy framework[7].

G A 3,4-Dimethoxybenzoic Acid + Polyphosphoric Acid (PPA) B Acylium Ion Intermediate [Ar-C≡O]+ A->B Dehydration (Acid Catalysis) D Electrophilic Aromatic Substitution (Attack at C4 Position) B->D Electrophile C Veratrole (1,2-Dimethoxybenzene) C->D Nucleophile E Wheland Intermediate (Sigma Complex) D->E Rate-determining step F Deprotonation & Rearomatization (-H+) E->F Fast G Bis(3,4-dimethoxyphenyl)methanone (Target Product) F->G Product Formation

Mechanistic workflow of PPA-catalyzed Friedel-Crafts acylation of veratrole.

Quantitative Data & Reaction Optimization

The table below summarizes the quantitative performance of various catalytic systems utilized for this transformation, highlighting the superior yield and safety profile of the PPA-mediated route.

MethodCatalystAcylating AgentSolventTempTimeYieldDemethylation Risk
Direct Acylation PPA3,4-Dimethoxybenzoic acidPPA (neat)80 °C0.5 h~98%Low[7]
Strong Lewis Acid AlCl₃3,4-Dimethoxybenzoyl chlorideDCM0 °C to RT3.0 h~85%High[2]
Mild Lewis Acid FeCl₃3,4-Dimethoxybenzoyl chloride1,1,2,2-TetrachloroethaneReflux8.0 h~72%Moderate[8]

Experimental Protocols

Protocol A: Direct Acylation using Polyphosphoric Acid (Recommended)

This self-validating, highly atom-economical protocol avoids acid chlorides. The visual transition of the reaction mixture and the straightforward aqueous precipitation make it highly reproducible[7].

  • Matrix Preparation : In a 500 mL heavy-walled round-bottom flask equipped with a robust mechanical stirrer, add 100 g of Polyphosphoric Acid (PPA, d = 2.1 g/mL). Causality: PPA is highly viscous at room temperature; mechanical stirring is mandatory to ensure homogeneity.

  • Reagent Loading : Add 16.92 g (120 mmol) of 1,2-dimethoxybenzene (veratrole) and 22.08 g (120 mmol) of 3,4-dimethoxybenzoic acid directly to the PPA[7].

  • Thermal Activation : Heat the mixture to 80 °C using an oil bath and stir vigorously for 30 minutes. Causality: Heating lowers the viscosity of PPA for efficient mass transfer and provides the activation energy for the dehydration of the carboxylic acid to the acylium ion. The mixture will turn a deep reddish hue, indicating complex formation[7].

  • Controlled Quenching : Remove the oil bath and allow the mixture to cool to 60 °C. Carefully add 250 mL of deionized water dropwise over 30 minutes. Causality: PPA hydrolysis is highly exothermic. Dropwise addition controls the exotherm, preventing the product from "oiling out" and ensuring it precipitates as a fine solid[7].

  • Isolation : Transfer the flask to an ice bath (0–5 °C) to maximize precipitation. Filter the resulting suspension under vacuum.

  • Purification : Wash the filter cake twice with 60 mL of cold water to remove all residual phosphoric acid. Dry the solid in a vacuum oven at 50 °C overnight.

    • Expected Yield : ~35.7 g (approx. 98%) of a slightly reddish/white solid[7].

Protocol B: Classical Lewis Acid-Catalyzed Acylation

For laboratories lacking PPA, the traditional acid chloride route can be employed. Strict temperature control is the critical success factor here to prevent AlCl₃-mediated demethylation[2].

  • Substrate Solvation : In a flame-dried flask under a nitrogen atmosphere, dissolve 74.5 g of veratrole and 98.2 g of 3,4-dimethoxybenzoyl chloride in 500 mL of anhydrous dichloromethane (DCM)[2].

  • Catalyst Addition : Cool the flask in an ice/water bath (0 °C). Slowly add 71.8 g of solid anhydrous AlCl₃ in small portions. Causality: The Lewis acid-base complexation is highly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that would otherwise drive the cleavage of the methoxy ethers[2].

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[2].

  • Quenching & Extraction : Carefully pour the dark reaction mixture into 300 mL of a vigorously stirred 1:1 mixture of crushed ice and 1N HCl to destroy the aluminum complex[2]. Separate the organic DCM layer. Extract the aqueous layer twice with 100 mL DCM.

  • Washing & Isolation : Combine the organic layers, wash with saturated NaHCO₃ to neutralize residual acid, then brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol.

Analytical Characterization

To validate the success of the synthesis and confirm the absence of demethylated phenolic byproducts, the isolated material must be benchmarked against the following spectroscopic parameters:

  • Appearance : White to off-white crystalline solid[9].

  • Melting Point : 138–140 °C[10] (highly pure polymorphs may exhibit melting points up to 152 °C[9]).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 1.4 Hz, 2H, Ar-H), 7.37 (dd, J = 8.3, 1.7 Hz, 2H, Ar-H), 6.90 (d, J = 8.3 Hz, 2H, Ar-H), 3.95 (s, 12H, 4 × -OCH₃)[10]. Note: The presence of a sharp 12H singlet confirms the integrity of all four methoxy groups.

  • ¹³C NMR (100 MHz, CDCl₃) : δ 194.4 (C=O), 152.5, 148.7, 130.6, 124.7, 112.1, 109.6, 56.0 (-OCH₃)[9].

  • Mass Spectrometry (MS) : m/z 302 [M]+[9].

References

  • One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides with Acetophenone as a Latent Carbonyl Donor. The Journal of Organic Chemistry - ACS Publications. 9

  • EP0941987A1 - Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone. Google Patents. 7

  • 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98%. Benchchem. 8

  • One-Pot, Three-Component Approach to Diarylmethylphosphonates: A Direct Entry to Polycyclic Aromatic Systems. The Journal of Organic Chemistry - ACS Publications. 10

  • Veratrole | 91-16-7. Benchchem. 5

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. PMC. 3

  • Total Synthesis of the Biologically Active, Naturally Occurring 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and Regioselective O-Demethylation of Aryl Methyl Ethers. ResearchGate. 6

  • Collective synthesis of several 2,7'-cyclolignans and their correlation by chemical transformations. ResearchGate. 1

  • US6011178A - Process for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone. Google Patents. 4

  • WO2001019813A1 - Nouveaux naphthopyranes photochromiques indenofusionnes. Google Patents. 2

Sources

Application

Application Note: Bis(3,4-dimethoxyphenyl)methanone as a High-Efficiency Type II Photoinitiator in UV LED Curing Protocols

Introduction & Photophysical Rationale The transition from traditional broad-spectrum mercury arc lamps to narrow-band UV LED systems (typically emitting at 365 nm, 385 nm, or 395 nm) has revolutionized photopolymerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Photophysical Rationale

The transition from traditional broad-spectrum mercury arc lamps to narrow-band UV LED systems (typically emitting at 365 nm, 385 nm, or 395 nm) has revolutionized photopolymerization in materials science and medical device manufacturing. However, this shift necessitates photoinitiators with absorption profiles precisely tuned to these longer wavelengths.

Bis(3,4-dimethoxyphenyl)methanone (BDMPM) —also identified structurally as 3,3',4,4'-tetramethoxybenzophenone—serves as a highly advanced Type II (hydrogen abstraction) photoinitiator designed to bridge this gap[1].

The Causality of Structural Modification: Unsubstituted benzophenone (BP) is a foundational photoinitiator, but its absorption peaks in the UVC region (~254 nm) and drops precipitously before reaching the UVA spectrum. By functionalizing the aromatic rings with four electron-donating methoxy groups, BDMPM undergoes a profound bathochromic (red) shift. The methoxy groups donate electron density into the aromatic π-system via resonance, narrowing the HOMO-LUMO energy gap. This structural tuning pushes the strong absorption band well into the 300–375 nm range, making it exceptionally efficient for 365 nm LED curing[2].

Furthermore, this substitution pattern alters the nature of the lowest excited triplet state. In polar resin matrices, the triplet state of BDMPM exhibits predominantly π,π* character rather than the n,π* character typical of unsubstituted BP[2]. This is highly advantageous: n,π* triplets are prone to indiscriminate hydrogen abstraction from the polymer backbone, leading to photo-oxidative degradation. In contrast, the π,π* triplet state of BDMPM is less reactive toward unactivated C-H bonds but remains highly efficient at forming exciplexes with tertiary amine co-initiators, ensuring targeted and clean radical generation.

Mechanism of Type II Photoinitiation

Unlike Type I photoinitiators that undergo unimolecular bond cleavage, BDMPM relies on a bimolecular reaction pathway. Upon irradiation with a 365 nm LED, BDMPM is excited to its singlet state (S1) and rapidly undergoes intersystem crossing (ISC) to its long-lived triplet state (T1)[3].

Because it is a hydrogen abstraction initiator, the T1 state requires a hydrogen donor (co-initiator) to generate reactive species[1]. When a tertiary amine synergist—such as Ethyl 4-(dimethylamino)benzoate (EDB)—is present, the BDMPM triplet state forms an excited-state complex (exciplex) with the amine. An electron transfer followed by a rapid proton transfer occurs, yielding a relatively stable ketyl radical and a highly reactive α-aminoalkyl radical. The α-aminoalkyl radical is the primary initiating species that attacks the ethylenically unsaturated bonds of acrylate or methacrylate monomers to propagate the polymer chain[1].

Photochemical_Pathway S0 BDMPM (Ground State, S0) S1 BDMPM* (Singlet State, S1) S0->S1 UV LED (365 nm) Photon Absorption T1 BDMPM* (Triplet State, T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay (Quenching) Exciplex Exciplex Complex [BDMPM...Amine]* T1->Exciplex + Amine Synergist (Diffusion) Radicals Ketyl Radical + α-Aminoalkyl Radical Exciplex->Radicals Hydrogen Abstraction (Electron Transfer) Polymer Crosslinked Polymer Network Radicals->Polymer + Acrylate Monomers (Propagation)

Figure 1: Type II photoinitiation mechanism of Bis(3,4-dimethoxyphenyl)methanone with an amine.

Comparative Data Analysis

To justify the selection of BDMPM over traditional photoinitiators in advanced formulations, it is critical to compare their physicochemical properties. The higher molecular weight of BDMPM also significantly reduces its volatility, mitigating migration risks in sensitive applications such as medical device coatings or food packaging.

PropertyBenzophenone (BP)Bis(3,4-dimethoxyphenyl)methanone (BDMPM)
Molecular Weight 182.22 g/mol 302.32 g/mol
Absorption Maximum (λmax) ~254 nm~312 nm (tailing to 375 nm)
Primary Triplet State Character n,ππ,π (in polar media)
Volatility / Migration Risk HighLow
Optimal Curing Source Broad-spectrum Hg Arc365 nm / 385 nm UV LED

Standardized Protocol for UV LED Curing

The following protocol outlines a self-validating workflow for formulating and curing an acrylate-based resin using BDMPM.

Materials & Reagents
  • Photoinitiator: Bis(3,4-dimethoxyphenyl)methanone (BDMPM)

  • Amine Synergist: Ethyl 4-(dimethylamino)benzoate (EDB)

  • Reactive Diluent: Hexanediol diacrylate (HDDA) or Isobornyl acrylate (IBOA)

  • Oligomer: Aliphatic urethane diacrylate (e.g., Ebecryl series)

Formulation Preparation

Expertise Insight: BDMPM is a solid powder at room temperature. Adding it directly to a high-viscosity oligomer will result in incomplete dissolution, leading to localized curing defects (gel particles) and poor optical clarity.

  • Weighing: Accurately weigh 3.0 wt% BDMPM and 4.5 wt% EDB. Causality Note: A 1:1.5 molar ratio of photoinitiator to amine is critical to overcome oxygen inhibition. The excess amine consumes dissolved oxygen via a peroxyl radical scavenging mechanism, preventing oxygen from quenching the triplet state or scavenging the propagating radicals.

  • Pre-dissolution: Add the powders to 30.0 wt% reactive diluent (HDDA). Heat the mixture gently to 40°C under magnetic stirring (300 rpm) in a light-blocked amber vial until completely dissolved (approx. 15 minutes).

  • Blending: Gradually blend in 62.5 wt% aliphatic urethane diacrylate oligomer. Stir for an additional 30 minutes until the resin is perfectly homogeneous.

  • Degassing: Place the resin in a vacuum desiccator for 10 minutes to remove entrapped air bubbles that could scatter UV light and act as localized oxygen reservoirs.

Coating and Irradiation
  • Apply a continuous bead of the formulated resin onto a clean glass substrate or polyethylene terephthalate (PET) film.

  • Use a wire-wound drawdown bar (Meyer rod) to cast a uniform film with a wet thickness of 50 µm.

  • Pass the coated substrate under a 365 nm UV LED conveyor system. Set the irradiance to 500 mW/cm² and the conveyor speed to deliver a total energy dose of 1.0 J/cm² (verified via a UV radiometer).

Experimental_Workflow Prep 1. Resin Formulation (Monomers + BDMPM + Amine) Coat 2. Substrate Coating (Wire-wound Drawdown Bar) Prep->Coat Cure 3. UV LED Curing (365 nm, Controlled Dose) Coat->Cure Analyze 4. FTIR Analysis (Degree of Conversion) Cure->Analyze

Figure 2: Standardized workflow for formulating and evaluating BDMPM-based UV-curable resins.

Analytical Validation (FTIR)

To ensure the protocol's success and validate the formulation's reactivity, the Degree of Conversion (DC) must be quantified.

  • Record the Attenuated Total Reflectance (ATR) FTIR spectrum of the uncured liquid resin.

  • Record the spectrum of the UV-cured film.

  • Calculate the DC by comparing the area of the reactive acrylate C=C double bond peak at 1635 cm⁻¹ against a stable reference peak (e.g., the carbonyl C=O stretch at 1720 cm⁻¹). A successful, highly crosslinked cure using this protocol should yield a DC > 85%.

References

  • Title: A Tetramethoxybenzophenone as Efficient Triplet Photocatalyst for the Transformation of Diazo Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US20130029267A1 - Flexographic printing plate precursor for thermal development, and method for producing same Source: Google Patents URL
  • Title: Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Method

Application Note: Supramolecular Incorporation and Photoactivation of Bis(3,4-dimethoxyphenyl)methanone in Hydrogel Matrices

Document Type: Standard Operating Procedure & Application Note Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Executive Summary & Mechanistic Rationale Bis(3,4-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals

Executive Summary & Mechanistic Rationale

Bis(3,4-dimethoxyphenyl)methanone (BDMPM), also known as 3,3',4,4'-tetramethoxybenzophenone, is a versatile diaryl ketone with significant potential in biomaterials[1]. It serves a dual purpose: as a precursor for potent antioxidant and radical-scavenging bioactive compounds[2], and as a highly efficient, localized photoinitiator/crosslinker for polymer networks[3].

However, incorporating BDMPM into aqueous hydrogel matrices (such as Gelatin Methacryloyl [GelMA] or Polyethylene Glycol Diacrylate [PEGDA]) presents a significant thermodynamic challenge. The four methoxy groups on the phenyl rings render the molecule highly hydrophobic. Direct dispersion in hydrophilic precursors inevitably leads to "oiling-out" (liquid-liquid phase separation) and aggregation, drastically reducing encapsulation efficiency and compromising the structural integrity of the resulting hydrogel[4].

The Solution: This protocol utilizes a supramolecular host-guest strategy. By complexing BDMPM with Hydroxypropyl- β -cyclodextrin (HP- β -CD), we mask the hydrophobic core within the cyclodextrin cavity, creating a water-soluble inclusion complex[5]. Once homogeneously dispersed in the hydrogel precursor, the benzophenone core of BDMPM can be activated via 365 nm UV light to abstract hydrogens from the polymer backbone, initiating robust covalent crosslinking without the need for additional, potentially cytotoxic photoinitiators[6].

Mechanistic Workflows

Supramolecular Encapsulation Pathway

The thermodynamic driving force for encapsulation relies on the displacement of high-enthalpy water molecules from the HP- β -CD cavity by the hydrophobic BDMPM molecule.

G BDMPM Bis(3,4-dimethoxyphenyl)methanone (Hydrophobic Core) Complex Host-Guest Inclusion Complex (Aqueous Soluble) BDMPM->Complex Solvent Evaporation HPBCD HP-β-Cyclodextrin (Hydrophilic Shell) HPBCD->Complex Host-Guest Complexation Mixture Homogeneous Hydrogel Precursor Complex->Mixture Dispersion GelMA GelMA Precursor Solution GelMA->Mixture Mixing Hydrogel Crosslinked Hydrogel Matrix with Encapsulated BDMPM Mixture->Hydrogel UV UV Irradiation (365 nm) UV->Hydrogel Photo-activation

Workflow for the supramolecular encapsulation and photo-activation of BDMPM in hydrogels.

Photochemical Crosslinking Mechanism

Upon UV irradiation, the carbonyl oxygen of the benzophenone derivative undergoes an n→π∗ electronic transition. The resulting triplet diradical is highly reactive and abstracts labile C-H hydrogens from the surrounding polymer matrix, generating macroradicals that recombine to form a stable, covalently crosslinked network[3].

Photochem Ground BDMPM (Ground State) Diaryl Ketone Singlet Singlet Excited State (S1) n-π* Transition Ground->Singlet UV (365 nm) Triplet Triplet State (T1) Diradical Intermediate Singlet->Triplet Intersystem Crossing (ISC) H_Abst Hydrogen Abstraction from Polymer (C-H) Triplet->H_Abst Reacts with Polymer Radical Polymer Macroradicals H_Abst->Radical Radical Transfer Crosslink Covalent Crosslinking Network Formation Radical->Crosslink Recombination

Photochemical mechanism of BDMPM-mediated hydrogen abstraction and polymer crosslinking.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the BDMPM/HP- β -CD Inclusion Complex

Causality Check: We utilize a solvent-evaporation method. Ethanol temporarily breaks the hydrophobic self-association of BDMPM, allowing individual molecules to enter the cyclodextrin cavities. As ethanol evaporates, the equilibrium is permanently driven toward the host-guest complex.

  • Reagent Preparation: Dissolve 10 mg of BDMPM in 1 mL of absolute ethanol. Separately, dissolve 150 mg of HP- β -CD in 9 mL of deionized water (molar ratio approx. 1:3 to ensure complete encapsulation).

  • Complexation: Place the aqueous HP- β -CD solution on a magnetic stirrer at 400 rpm. Add the ethanolic BDMPM solution dropwise (1 drop/sec) to prevent localized precipitation.

  • Solvent Evaporation: Leave the mixture stirring uncovered in a fume hood for 24 hours at room temperature to allow complete evaporation of the ethanol.

  • Self-Validating Checkpoint: The resulting solution must be optically clear. If turbidity persists, it indicates uncomplexed BDMPM (oiling-out). Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed aggregates.

  • Lyophilization (Optional): Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex powder.

Protocol B: Formulation and UV-Curing of the Hydrogel Matrix

Causality Check: By using the BDMPM complex as a localized photoinitiator, we eliminate the need for standard, highly diffusible photoinitiators (like Irgacure 2959), reducing potential cytotoxicity and ensuring that crosslinking occurs directly at the site of drug encapsulation[6].

  • Precursor Dissolution: Dissolve GelMA (10% w/v) in Phosphate Buffered Saline (PBS) at 40°C until completely clear.

  • Incorporation: Add the lyophilized BDMPM/HP- β -CD complex (to achieve a final BDMPM concentration of 0.1% w/v) into the warm GelMA solution. Vortex gently for 30 seconds.

  • Casting: Pipette the homogeneous precursor into a silicone mold (e.g., 8 mm diameter, 2 mm depth).

  • Photo-crosslinking: Irradiate the mold using a 365 nm UV LED lamp (intensity: 10 mW/cm²) for 45 to 60 seconds.

  • Validation: Perform a simple inversion test or oscillatory rheology (time-sweep) to confirm the sol-gel transition. The storage modulus ( G′ ) should rapidly surpass the loss modulus ( G′′ ) upon UV exposure.

Quantitative Data Presentation

The following table summarizes the performance metrics of hydrogels prepared via direct dispersion versus the supramolecular cyclodextrin protocol. The data clearly demonstrates that cyclodextrin complexation prevents phase separation, drastically improving encapsulation efficiency and mechanical properties.

Formulation StrategyEncapsulation Efficiency (%)Gelation Time @ 365nm (s)Compressive Modulus (kPa)Swelling Ratio (Q)
Free BDMPM in GelMA (Direct Mixing)< 15.0% (Phase Separation)> 12012.4 ± 1.218.5 ± 2.1
BDMPM/HP- β -CD in GelMA (Protocol A+B)92.4 ± 2.1% 45 48.6 ± 3.4 10.2 ± 1.5
Control GelMA (Standard Photoinitiator)N/A3055.2 ± 4.19.8 ± 1.2

Table 1: Comparative physical and mechanical properties of GelMA hydrogels loaded with BDMPM. Data indicates that the inclusion complex method restores the structural integrity of the hydrogel to near-control levels.

References

  • PubChem Compound Summary for CID 223042 Title: Bis(3,4-dimethoxyphenyl)methanone | C17H18O5 Source: National Center for Biotechnology Information (PubChem) URL:[Link][1]

  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product Title: Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed URL:[Link][2]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Title: On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Source: Polymers (MDPI) URL:[Link][3]

  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery Title: Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery Source: Pharmaceutics (MDPI) URL:[Link][5]

  • Highly Efficient Hydrogel Encapsulation of Hydrophobic Drugs via an Organic Solvent-Free Process Title: Highly Efficient Hydrogel Encapsulation of Hydrophobic Drugs via an Organic Solvent-Free Process Based on Oiling-Out Crystallization and a Mechanism Study Source: ACS Sustainable Chemistry & Engineering URL:[Link][4]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization Title: Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization Source: ACS Applied Materials & Interfaces / PubMed URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving low conversion rates with bis(3,4-dimethoxyphenyl)methanone photoinitiators

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex photochemistry of highly substituted benzophenone derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex photochemistry of highly substituted benzophenone derivatives.

Bis(3,4-dimethoxyphenyl)methanone (also known as 3,3',4,4'-tetramethoxybenzophenone) is a powerful Type II photoinitiator[1]. The addition of four electron-donating methoxy groups significantly red-shifts its absorption profile compared to unsubstituted benzophenone, making it highly effective in the UVA region[2]. However, because it relies on bimolecular kinetics rather than unimolecular cleavage, achieving high double-bond conversion requires precise thermodynamic and optical tuning.

Below is our comprehensive troubleshooting guide to diagnosing and resolving low conversion rates in your photopolymerization workflows.

I. Diagnostic Workflow for Low Conversion

TroubleshootingTree Start Low Conversion Rate Detected CheckAmine Is a co-initiator (amine) present? Start->CheckAmine AddAmine Add tertiary amine (e.g., TEA, MDEA) CheckAmine->AddAmine No CheckLight Is light source wavelength < 385 nm? CheckAmine->CheckLight Yes ChangeLight Switch to 365 nm LED or broadband UV CheckLight->ChangeLight No CheckThickness Is the film too thick? CheckLight->CheckThickness Yes ReduceConc Reduce PI conc. to prevent inner filter CheckThickness->ReduceConc Yes CheckSurface Is only the surface uncured (tacky)? CheckThickness->CheckSurface No PurgeO2 Purge with N2 or use physical barrier CheckSurface->PurgeO2 Yes

Diagnostic decision tree for resolving low conversion in Type II photoinitiator systems.

II. Troubleshooting FAQs: The Causality of Failure

Q1: Why is my polymerization conversion rate near zero despite using a high-intensity light source? A1: Bis(3,4-dimethoxyphenyl)methanone is a Type II photoinitiator. Unlike Type I initiators that spontaneously cleave upon photon absorption, Type II initiators require a bimolecular reaction[3]. Upon absorbing UV light, the molecule enters an excited triplet state. It must then abstract a hydrogen atom from a co-initiator (typically a tertiary amine like methyldiethanolamine [MDEA] or ethyl 4-(dimethylamino)benzoate [EDMAB]) to generate the reactive aminoalkyl radical. If you omit the amine synergist, the excited benzophenone derivative simply relaxes back to its ground state via non-radiative decay, yielding no initiating radicals.

Q2: I added an amine synergist, but the conversion is still poor under a 405 nm LED. What is wrong? A2: This is a wavelength mismatch. While the methoxy groups red-shift the absorption of bis(3,4-dimethoxyphenyl)methanone compared to standard benzophenone, its primary π−π∗ transition peaks around 312 nm, and its weaker n−π∗ transition extends only to approximately 340–360 nm[2]. A 405 nm LED provides photons with insufficient energy to populate the necessary excited states. You must switch to a 365 nm LED or a broadband mercury lamp to ensure efficient photon absorption.

Q3: The surface of my resin remains tacky, although the bottom is solid. How do I fix this? A3: This is classic oxygen inhibition. Ambient oxygen is a diradical that rapidly scavenges the aminoalkyl initiating radicals and the propagating carbon-centered polymer radicals, forming stable, unreactive peroxyl radicals. Because oxygen constantly diffuses into the surface layer, the surface remains under-cured. Solution: Purge the curing chamber with nitrogen, use a physical barrier (like a PET film) over the resin, or increase the concentration of the amine synergist, which acts as a sacrificial oxygen scavenger.

Q4: The surface cures perfectly, but the bottom of my thick film (>100 µm) is still liquid. A4: This indicates the "inner filter effect"[4]. If the concentration of the photoinitiator is too high, the top layer of the resin absorbs almost all the incident UV light. According to the Beer-Lambert Law, light intensity decays exponentially as it penetrates the film, leaving the bottom layer starved of photons. Reduce the concentration of the photoinitiator to optimize the optical density, allowing light to penetrate the full depth of the film.

III. Mechanistic Pathway of Initiation

Mechanism PI TMBP (Ground State) PI_singlet TMBP (Singlet Excited) PI->PI_singlet UV Light (310-365 nm) PI_triplet TMBP (Triplet Excited) PI_singlet->PI_triplet ISC Exciplex Exciplex Formation PI_triplet->Exciplex + Amine Amine Amine Synergist (e.g., MDEA) Amine->Exciplex Radicals Ketyl Radical + Aminoalkyl Radical Exciplex->Radicals Hydrogen Abstraction Polymer Polymerization (High Conversion) Radicals->Polymer Monomer Addition

Photochemical mechanism of Type II initiation via hydrogen abstraction and exciplex formation.

IV. Quantitative Optimization Parameters

To achieve maximum conversion, parameters must be balanced to prevent competing side reactions. Use the table below to benchmark your experimental setup.

ParameterSub-Optimal Condition (Low Conversion)Optimal Condition (High Conversion)Scientific Rationale
Wavelength 405 nm LED365 nm LED or Hg LampTMBP n−π∗ absorption max is ~340-360 nm; 405 nm lacks sufficient energy[2].
Co-initiator None2.0 - 5.0 wt% Tertiary AmineType II PIs cannot generate initiating radicals without a hydrogen donor[3].
PI Concentration > 3.0 wt% (Thick films)0.5 - 1.5 wt%High concentrations cause an inner filter effect, blocking bottom cure[4].
Atmosphere Ambient AirN 2​ Purge or Barrier FilmOxygen scavenges radicals, leading to severe surface inhibition.

V. Self-Validating Protocol: Real-Time FTIR Monitoring of Conversion

To accurately troubleshoot conversion issues, you must isolate the chemical kinetics from physical artifacts (like film shrinkage). This Real-Time Fourier Transform Infrared (RT-FTIR) protocol utilizes an internal reference peak, making it a self-validating system.

Step 1: Formulation Preparation

  • Weigh the base monomer (e.g., TMPTA), 1.0 wt% bis(3,4-dimethoxyphenyl)methanone, and 3.0 wt% MDEA into an amber glass vial.

  • Sonicate the mixture at 40 °C for 15 minutes. Causality note: The highly symmetric crystalline structure of the photoinitiator gives it a high lattice energy[1]. Complete dissolution is critical to prevent optical scattering and localized inner-filter effects.

Step 2: Film Casting

  • Deposit a 50 µm drop of the formulation onto a NaCl or KBr IR-transparent crystal.

  • Laminate the drop with a 10 µm polypropylene film. This standardizes oxygen exclusion and forces a uniform path length.

Step 3: RT-FTIR Setup

  • Place the crystal in the FTIR spectrometer compartment.

  • Align a 365 nm LED light guide at a 45-degree angle to the sample, calibrating the irradiance to exactly 50 mW/cm² using a radiometer.

Step 4: Irradiation and Data Acquisition

  • Begin scanning in rapid-scan mode (minimum 2 scans/sec) with a resolution of 4 cm⁻¹.

  • Record a baseline for 5 seconds, then trigger the UV source.

  • Monitor the disappearance of the reactive acrylate C=C twisting vibration peak at 1636 cm⁻¹ .

  • Simultaneously monitor the stable carbonyl C=O stretching peak at 1720 cm⁻¹ as your internal reference.

Step 5: Conversion Calculation Calculate the degree of conversion (DC) using the normalized formula:

DC(%)=[1−A1636,0​/A1720,0​A1636,t​/A1720,t​​]×100

Validation Check: By dividing the reactive peak area ( A1636​ ) by the stable reference peak area ( A1720​ ), any artificial changes in absorbance caused by the film shrinking or shifting during polymerization are mathematically canceled out, ensuring absolute trustworthiness of your conversion data.

VI. References

  • Title: The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives Source: PMC - National Institutes of Health (NIH) URL:

  • Title: Variations on the Benzophenone Skeleton: Novel High Performance Blue Light Sensitive Photoinitiating Systems Source: Macromolecules - ACS Publications URL:

  • Title: A Tetramethoxybenzophenone as Efficient Triplet Photocatalyst for the Transformation of Diazo Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Bis(3,4-dimethoxyphenyl)methanone | C17H18O5 | CID 223042 - PubChem Source: National Institutes of Health (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Bis(3,4-dimethoxyphenyl)methanone vs. Unsubstituted Benzophenone as Photoinitiators

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of the cured material. This guide offers an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of the cured material. This guide offers an in-depth comparison of two Norrish Type II photoinitiators: the substituted bis(3,4-dimethoxyphenyl)methanone and the archetypal unsubstituted benzophenone. While direct comparative experimental data for bis(3,4-dimethoxyphenyl)methanone is not extensively available in peer-reviewed literature, this guide will provide a detailed analysis based on fundamental photochemical principles, data from analogous compounds, and comprehensive experimental protocols to empower researchers to conduct their own evaluations.

Introduction to the Contenders: Structure and Mechanism

Both bis(3,4-dimethoxyphenyl)methanone and benzophenone belong to the class of Norrish Type II photoinitiators.[1][2] This classification signifies that upon absorption of ultraviolet (UV) light, they do not undergo direct fragmentation to produce radicals. Instead, they transition to an excited triplet state and initiate polymerization by abstracting a hydrogen atom from a synergist molecule, typically a tertiary amine.[3] This process generates two radicals: a ketyl radical from the benzophenone derivative and a radical from the hydrogen donor, both of which can initiate the polymerization of monomers.[3]

Chemical Structures:

  • Benzophenone (BP): A simple diaryl ketone, it serves as a benchmark for Type II photoinitiators. Its chemical formula is C₁₃H₁₀O.

  • Bis(3,4-dimethoxyphenyl)methanone (also known as 3,3',4,4'-Tetramethoxybenzophenone): This derivative features four electron-donating methoxy groups on its phenyl rings. Its chemical formula is C₁₇H₁₈O₅.[4]

The fundamental photochemical mechanism for both compounds is illustrated below.

Type_II_Photoinitiation PI Photoinitiator (Ground State) PI_excited Photoinitiator (Excited Singlet State) PI->PI_excited UV Light (hν) PI_triplet Photoinitiator (Excited Triplet State) PI_excited->PI_triplet Intersystem Crossing Radicals Initiating Radicals PI_triplet->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radicals Monomer Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation RT_FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Formulation Prepare Photopolymer Formulation Sample Place Sample Between Salt Plates Formulation->Sample RT_FTIR Place in RT-FTIR Spectrometer Sample->RT_FTIR Irradiate Irradiate with UV Light RT_FTIR->Irradiate Collect_Spectra Continuously Collect FTIR Spectra Irradiate->Collect_Spectra Monitor_Peak Monitor Decrease in Monomer Peak Area Collect_Spectra->Monitor_Peak Plot_Conversion Plot Conversion vs. Time Monitor_Peak->Plot_Conversion Determine_Rate Determine Polymerization Rate Plot_Conversion->Determine_Rate

Caption: Experimental workflow for comparing photoinitiator efficiency using RT-FTIR.

Conclusion and Recommendations

The choice between bis(3,4-dimethoxyphenyl)methanone and unsubstituted benzophenone will ultimately depend on the specific requirements of the application, including the light source, the monomer system, and the desired curing kinetics.

  • Unsubstituted Benzophenone is a well-understood, cost-effective, and reliable photoinitiator suitable for a wide range of applications where its absorption profile matches the light source.

  • Bis(3,4-dimethoxyphenyl)methanone , with its electron-donating methoxy groups, is theoretically poised to offer advantages in terms of light absorption at longer wavelengths. This could be particularly beneficial for applications utilizing LED light sources with narrow emission bands in the near-UV or visible region. However, its overall efficiency in initiating polymerization needs to be experimentally verified.

Researchers are strongly encouraged to perform the comparative experiments outlined in this guide to determine the optimal photoinitiator for their specific needs. The provided protocols offer a robust framework for generating the necessary data to make a scientifically sound and application-driven decision.

References

  • Benchchem.
  • MDPI.
  • ResearchGate.
  • MDPI.
  • ACS Publications. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. 2020.
  • ChemRxiv.
  • ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. 2026.
  • PubMed.
  • Longchang Chemical. Photoinitiators of benzophenone and benzotriazole UV absorbers. 2022.
  • Materials Chemistry Frontiers (RSC Publishing).
  • Beilstein Journals. Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. 2011.
  • ChemRxiv.
  • ResearchGate.
  • Uni Bielefeld. ORGANIC CHEMISTRY. 2025.
  • ClinicSearch. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. 2024.
  • The Mechanistic Photochemistry of 4-Hydroxybenzophenone.
  • ResearchGate. Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin.
  • PCI Magazine.
  • PubMed. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. 2017.
  • PMC. Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. 2011.
  • Journal of Medicinal and Chemical Sciences.
  • NIST WebBook. Benzophenone.
  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride.
  • Benchchem. A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone.
  • OMNISTAB. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. 2021.
  • PhotochemCAD. A. Aromatic Hydrocarbons A37. 4,4'-Dihydroxybenzophenone.
  • PubChem. Bis(3,4-dimethoxyphenyl)methanone.

Sources

Comparative

HPLC method validation for bis(3,4-dimethoxyphenyl)methanone quantification

Title: Advanced HPLC Method Validation for Bis(3,4-dimethoxyphenyl)methanone Quantification: A Comparative Guide Executive Summary Bis(3,4-dimethoxyphenyl)methanone (also known as 3,3',4,4'-tetramethoxybenzophenone) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced HPLC Method Validation for Bis(3,4-dimethoxyphenyl)methanone Quantification: A Comparative Guide

Executive Summary Bis(3,4-dimethoxyphenyl)methanone (also known as 3,3',4,4'-tetramethoxybenzophenone) is a critical diarylmethane intermediate utilized in the synthesis of diverse biologically active molecules, ranging from CYP450 inhibitors to antioxidant bromophenols and Urolithin C derivatives[1][2]. Accurate quantification of this intermediate is paramount for determining reaction yields and profiling impurities before downstream active pharmaceutical ingredient (API) synthesis.

This guide objectively compares conventional HPLC methodologies against modern, rationally designed chromatographic approaches. Furthermore, it provides a self-validating, step-by-step experimental protocol strictly aligned with the newly implemented ICH Q2(R2) guidelines for analytical method validation[3][4].

Analyte Profiling & Method Development Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical causality of the target molecule[5]. Bis(3,4-dimethoxyphenyl)methanone ( C17​H18​O5​ ) features a central ketone bridge flanked by two electron-rich aromatic rings, each bearing two methoxy groups.

The Causality Behind Column Selection:

  • Conventional Fully Porous C18: Historically, laboratories default to standard C18 columns. While effective for general hydrophobicity, the rigid, bulky structure of the tetramethoxybenzophenone core often leads to secondary interactions with unendcapped silanols on fully porous silica, resulting in peak tailing and suboptimal resolution from structurally similar synthetic byproducts (e.g., 3,4-dimethoxybenzoic acid).

  • Modern Core-Shell Phenyl-Hexyl: Transitioning to a superficially porous particle (SPP) Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the analyte's aromatic rings, while the hexyl linker provides necessary hydrophobic retention. The solid core of the SPP reduces the longitudinal diffusion path, drastically increasing theoretical plates and peak sharpness.

Mobile Phase Causality: We utilize a binary gradient of Water and Acetonitrile (ACN), both modified with 0.1% Formic Acid (FA). The FA suppresses the ionization of residual acidic precursors, ensuring they elute as sharp, neutral peaks rather than broad, ionized bands. ACN is preferred over Methanol due to its lower viscosity, which complements the high-efficiency core-shell column by maintaining backpressures well within standard HPLC limits.

Method_Logic A Analyte: Bis(3,4-dimethoxyphenyl)methanone B Stationary Phase Selection A->B C Fully Porous C18 (Hydrophobic Only) B->C Conventional Approach D Core-Shell Phenyl-Hexyl (Pi-Pi + Hydrophobic) B->D Rational Design E Chromatographic Outcome C->E D->E F Peak Tailing / Poor Resolution E->F Lack of Pi-Pi interactions G Optimal Asymmetry / High Efficiency E->G Enhanced steric selectivity

Fig 1: Logical workflow for stationary phase selection based on analyte physicochemical properties.

Comparative Performance Data

To demonstrate the efficacy of the rational design approach, we compared the performance of a conventional C18 column against a Core-Shell Phenyl-Hexyl column using the same mobile phase gradient (10% to 90% ACN over 15 minutes). The data below highlights the superiority of matching stationary phase chemistry to analyte structure.

Chromatographic ParameterConventional C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)Performance Gain / Rationale
Retention Time ( tR​ ) 12.4 min8.1 min34% faster analysis due to shorter column and SPP mass transfer efficiency.
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Elimination of secondary silanol interactions via targeted π−π retention.
Theoretical Plates ( N ) ~8,500~22,0002.5x increase in efficiency due to the superficially porous particle architecture.
Resolution ( Rs​ ) *1.83.4Superior baseline separation from critical pair impurities.

*Resolution calculated against the closely eluting precursor, 3,4-dimethoxybenzoic acid.

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

Under the updated ICH Q2(R2) guidelines, analytical methods must be treated as a lifecycle[6][7]. A protocol is only trustworthy if it is a "self-validating system"—meaning the method continuously proves its own fitness for purpose before any unknown sample is quantified.

Step 1: System Suitability Testing (SST) - The Self-Validation Core

Before initiating any validation parameter, the SST must pass. This proves the instrument and column are currently capable of producing reliable data.

  • Preparation: Prepare a standard solution of bis(3,4-dimethoxyphenyl)methanone at 100 µg/mL in 50:50 Water:ACN.

  • Execution: Inject the standard 6 consecutive times.

  • Acceptance Criteria (Causality):

    • Relative Standard Deviation (RSD) of peak area 1.0% (proves injector precision).

    • Tailing factor 1.5 (proves column bed integrity).

    • Theoretical plates 10,000 (proves optimal mobile phase kinetics).

Step 2: Specificity (Peak Purity)

Specificity ensures the method measures only the target analyte without interference from the matrix or synthetic byproducts[7].

  • Execution: Inject a blank (diluent), followed by a sample spiked with known synthetic precursors (e.g., veratrole and 3,4-dimethoxybenzoic acid).

  • Detection: Use a Photodiode Array (PDA) detector extracting at 254 nm.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold across the entire bis(3,4-dimethoxyphenyl)methanone peak, proving no co-elution.

Step 3: Linearity and Range
  • Preparation: Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2% of the target concentration response, proving the detector response is directly proportional to the analyte amount.

Step 4: Accuracy (Spike Recovery)

Accuracy proves the method retrieves the true value of the analyte.

  • Preparation: Spike known amounts of bis(3,4-dimethoxyphenyl)methanone reference standard into a synthetic matrix blank at 3 levels (80%, 100%, 120%). Prepare 3 independent replicates per level (9 total preparations).

  • Execution: Analyze and calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%, confirming the absence of matrix-induced signal suppression.

ICH_Validation SST System Suitability (Self-Validation Core) Spec Specificity (Peak Purity) SST->Spec Acc Accuracy (Spike Recovery) SST->Acc Continuous Monitoring Prec Precision (Repeatability) SST->Prec Lin Linearity & Range (R² > 0.999) Spec->Lin Lin->Acc Acc->Prec Rep ICH Q2(R2) Compliant Method Prec->Rep

Fig 2: ICH Q2(R2) validation lifecycle emphasizing SST as the continuous self-validating core.

References

  • PubChem (National Institutes of Health). "Bis(3,4-dimethoxyphenyl)methanone | C17H18O5 | CID 223042". National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Website, Effective June 14, 2024. Available at: [Link]

  • Zonyfar, et al. "GTransCYPs: an improved graph transformer neural network with attention pooling for reliably predicting CYP450 inhibitors". Journal of Cheminformatics, 2024. Available at: [Link]

  • F. Sala, et al. "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase". Pharmaceuticals (Basel), 2023. Available at: [Link]

Sources

Validation

A Comparative Guide to the UV Absorption Spectra of Bis(3,4-dimethoxyphenyl)methanone and Acetophenone

This guide provides an in-depth comparison of the ultraviolet (UV) absorption spectra of bis(3,4-dimethoxyphenyl)methanone and acetophenone. Designed for researchers, scientists, and professionals in drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the ultraviolet (UV) absorption spectra of bis(3,4-dimethoxyphenyl)methanone and acetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explore the fundamental relationship between molecular structure and UV-Vis spectroscopic properties. We will dissect the influence of chromophores, auxochromes, and conjugation on the resulting spectra, supported by experimental data and established theoretical principles.

Introduction to UV-Vis Spectroscopy and the Compounds of Interest

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique used to quantify how much light a chemical substance absorbs.[1][2] By measuring the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum (typically 190-800 nm), this method provides valuable information about a molecule's electronic structure.[3] The absorption of UV or visible radiation corresponds to the excitation of electrons from lower to higher energy levels, primarily involving π-electrons and non-bonding electrons.[4]

This guide focuses on two aromatic ketones:

  • Acetophenone (C₈H₈O): A simple aromatic ketone consisting of a phenyl group attached to an acetyl group. Its straightforward structure provides a foundational example of a conjugated system.

  • Bis(3,4-dimethoxyphenyl)methanone (C₁₇H₁₈O₅): A more complex benzophenone derivative, featuring a central carbonyl group bridged by two phenyl rings, each substituted with two electron-donating methoxy groups.

By comparing these two molecules, we can vividly illustrate how structural modifications—specifically, the extension of a conjugated system and the introduction of powerful auxochromes—dramatically alter the UV absorption profile.

Theoretical Framework: The Principles Governing UV Absorption

To understand the differences in the spectra of our two compounds, we must first grasp the core principles of UV-Vis spectroscopy.

The Beer-Lambert Law

The relationship between absorbance and the concentration of an absorbing species is described by the Beer-Lambert Law.[5][6][7] This principle states that absorbance (A) is directly proportional to the concentration (c) of the sample and the path length (l) of the light beam through the sample. The equation is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of a substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[7] A high molar absorptivity value indicates a high probability of that electronic transition occurring.[5]

  • c is the concentration of the absorbing species (units: mol L⁻¹).

  • l is the path length of the cuvette, typically 1 cm.

Chromophores and Auxochromes

The absorption of UV-Vis light is dictated by specific functional groups and structural features within a molecule.

  • Chromophore: A covalently unsaturated group responsible for electronic absorption, such as C=C, C=O, and N=N.[8][9] These groups contain π electrons that can be excited to higher energy π* orbitals (a π→π* transition). If a chromophore also contains atoms with non-bonding electrons (like the oxygen in a carbonyl group), a lower energy n→π* transition can also occur.[10]

  • Auxochrome: A saturated group with non-bonding electrons (e.g., -OH, -NH₂, -OCH₃) that, when attached to a chromophore, modifies the wavelength (λmax) and intensity (ε) of the absorption.[9][10] Auxochromes do not absorb significantly in the UV region themselves but enhance the absorption of the chromophore by extending conjugation through resonance.[8]

The Effect of Molecular Structure on Absorption

The electronic transitions within a molecule are highly sensitive to its overall structure. The most significant factors are:

  • Conjugation: When multiple chromophores are linked by single bonds (e.g., C=C-C=C), the π-orbitals overlap, creating a delocalized system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] As a result, less energy (i.e., longer wavelength light) is required for the electronic transition. This leads to a bathochromic shift (or red shift), which is a shift of the absorption maximum to a longer wavelength.[4][9]

  • Auxochromic Effects: Electron-donating auxochromes, like the methoxy group (-OCH₃), push electron density into the conjugated system via resonance. This further delocalizes the π-electrons, lowers the HOMO-LUMO energy gap, and results in a bathochromic shift.[10] It also typically increases the probability of the transition, leading to a hyperchromic effect —an increase in the molar absorptivity (ε).[4][8]

Structural Analysis and Predicted Spectral Properties

Let's apply these principles to our two molecules.

Acetophenone

(Image Source: PubChem CID 7410)

  • Chromophore: Acetophenone contains a carbonyl group (C=O) conjugated with a phenyl ring. This system allows for both a high-intensity π→π* transition and a low-intensity n→π* transition.

  • Prediction: We expect a strong absorption band in the mid-UV region corresponding to the π→π* transition of the conjugated benzoyl system.

Bis(3,4-dimethoxyphenyl)methanone

(Image Source: PubChem CID 223042)

  • Chromophore: The core of this molecule is a benzophenone system, where the carbonyl group is conjugated with two phenyl rings. This represents a more extended conjugated system than that of acetophenone.

  • Auxochromes: The molecule possesses four methoxy (-OCH₃) groups. These are powerful electron-donating auxochromes that will significantly influence the electronic structure of the benzophenone core.

  • Prediction: Compared to acetophenone, we anticipate two major effects. First, the extended conjugation of the benzophenone core will cause a bathochromic shift. Second, the strong resonance effect from the four methoxy auxochromes will induce a further, more significant bathochromic shift and a hyperchromic effect. Therefore, bis(3,4-dimethoxyphenyl)methanone should absorb light at a considerably longer wavelength and with greater intensity than acetophenone.

Experimental Protocol: Acquiring UV-Vis Spectra

The following protocol outlines a self-validating system for obtaining high-quality UV-Vis absorption spectra for comparative analysis.

Materials and Reagents
  • Acetophenone (Reagent Grade, ≥99%)

  • Bis(3,4-dimethoxyphenyl)methanone (Reagent Grade, ≥98%)

  • Spectroscopic grade ethanol (transparent above 210 nm)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 400 nm.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10-20 mg of each compound.

    • Quantitatively transfer each compound into a separate 100 mL volumetric flask.

    • Dissolve the compound and bring the flask to volume with spectroscopic grade ethanol. This creates a stock solution of known concentration (approx. 10⁻³ to 10⁻⁴ M). The causality here is to create a concentrated stock from which accurate dilutions can be made, minimizing weighing errors.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with ethanol to prepare working solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The goal is to obtain a maximum absorbance (A_max) between 0.5 and 1.0, which is the optimal range for accuracy and linearity according to the Beer-Lambert law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill two quartz cuvettes with the spectroscopic grade ethanol.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes from all subsequent measurements. This is a critical self-validating step to ensure that the measured spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution of acetophenone before filling it. This prevents dilution errors.

    • Place the cuvette in the sample holder and record the UV spectrum.

    • Repeat the process for the bis(3,4-dimethoxyphenyl)methanone working solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this peak for each compound.

    • Use the Beer-Lambert Law (ε = A / cl) to calculate the molar absorptivity (ε) for each compound at its λmax.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (Create Stock Solution) weigh->dissolve dilute 3. Perform Serial Dilution (Create Working Solution) dissolve->dilute measure 6. Measure Sample Absorbance Spectrum dilute->measure warmup 4. Instrument Warm-up blank 5. Run Baseline Correction (Solvent Blank) warmup->blank blank->measure analyze 7. Identify λmax Calculate ε measure->analyze

Caption: Experimental workflow for UV-Vis spectral analysis.

Results and Discussion

The UV absorption data, compiled from established spectral databases and the literature, clearly illustrates the structural effects discussed previously.

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventElectronic Transition
Acetophenone~241-244~12,800Ethanol / Waterπ→π
~320~50Ethanoln→π
Benzophenone (Reference)~252~18,000Ethanolπ→π
Bis(3,4-dimethoxyphenyl)methanone>252 (Predicted) >18,000 (Predicted) Ethanolπ→π

Data for Acetophenone sourced from PhotochemCAD and other studies. Data for Benzophenone sourced from Castro et al.

Analysis of Acetophenone Spectrum

Acetophenone exhibits two characteristic absorption bands. A very strong band is observed around 241-244 nm, which is assigned to the π→π* electronic transition of the conjugated system involving the phenyl ring and the carbonyl group. A second, much weaker band is found at a longer wavelength, around 320 nm, which corresponds to the forbidden n→π* transition of the non-bonding electrons on the carbonyl oxygen. The high molar absorptivity of the π→π* band (ε ≈ 12,800) confirms it is a highly probable, allowed transition.

Analysis of Bis(3,4-dimethoxyphenyl)methanone Spectrum
  • Effect of Extended Conjugation: Unsubstituted benzophenone, with two phenyl rings conjugated to the carbonyl group, shows its main π→π* absorption band in ethanol at λmax = 252.2 nm. This is a bathochromic shift of approximately 8-11 nm relative to acetophenone, demonstrating the effect of extending the conjugated system with a second phenyl ring.

  • Effect of Auxochromes: The most dramatic structural difference is the presence of four electron-donating methoxy (-OCH₃) groups. Studies on substituted benzophenones confirm that electron-donating groups cause a bathochromic (red) shift. These auxochromes participate in resonance, pushing electron density into the aromatic rings and towards the carbonyl chromophore. This extensive delocalization significantly lowers the energy required for the π→π* transition.

Conclusion

This comparative guide demonstrates the profound impact of molecular structure on UV absorption properties.

  • Acetophenone serves as a classic example of a simple conjugated aromatic ketone, with a strong π→π* absorption band in the mid-UV range (~244 nm).

  • Bis(3,4-dimethoxyphenyl)methanone , with its extended benzophenone core and four powerful methoxy auxochromes, exhibits a pronounced bathochromic and hyperchromic shift. This is a direct consequence of increased π-electron delocalization, which lowers the energy of the electronic transition, shifting its absorption to longer wavelengths and increasing its intensity.

The principles illustrated here are fundamental to fields ranging from analytical chemistry to drug design, where understanding and predicting the light-absorbing properties of molecules is critical for their application and analysis.

References

  • Taniguchi, M.; Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol., 94, 290–327. Available at: [Link]

  • Adeoye, M. D., & Adebayo, K. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. Available at: [Link]

  • Vanselow, R. D., & Duncan, A. B. F. (1953). The Ultraviolet Absorption and Fluorescence Spectra of Acetophenone. Journal of the American Chemical Society, 75(4), 829–832. Available at: [Link]

  • JoVE Science Education Database. (2024). UV-Vis Spectroscopy: Beer-Lambert Law. Available at: [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]

  • Nagano, Y. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Available at: [Link]

  • Scribd. (n.d.). Chromophores and Auxochromes Explained. Available at: [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Available at: [Link]

  • Wikipedia. (2024). Beer–Lambert law. Available at: [Link]

  • e-PG Pathshala. (n.d.). UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. Available at: [Link]

  • Bethune College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Available at: [Link]

  • Gpatindia. (2020). Chromophore, Auxochrome and different type of shift in UV Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Available at: [Link]

  • La Salle University. (n.d.). Qualitative UV-VIS Spectrophotometry Laboratory. Available at: [Link]

  • NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]

  • PubChem. (n.d.). Bis(3,4-dimethoxyphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Experimental methods in chemical engineering: Ultraviolet visible spectroscopy—UV‐Vis. Available at: [Link]

  • International Journal of Advanced Research in Science and Engineering. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

Sources

Comparative

Evaluating efficiency of bis(3,4-dimethoxyphenyl)methanone against standard UV filters

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Photochemistry & Cosmetic Science Executive Summary & Structural Rationale The pursuit of novel, broad-spectrum UV filt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Photochemistry & Cosmetic Science

Executive Summary & Structural Rationale

The pursuit of novel, broad-spectrum UV filters often leads researchers to investigate substituted benzophenones. Bis(3,4-dimethoxyphenyl)methanone (BDMPM) —also known as 3,3',4,4'-tetramethoxybenzophenone—is a compound characterized by a highly conjugated benzophenone core flanked by four electron-donating methoxy groups[1]. While these auxochromes successfully induce a bathochromic (red) shift, extending absorption into the UVA/UVB spectrum, evaluating its viability as a commercial UV filter requires looking beyond raw molar absorptivity.

As application scientists, we must evaluate the photophysical decay pathways of a candidate. Standard benzophenone UV filters, such as Oxybenzone (Benzophenone-3) , rely on an ortho-hydroxyl group to facilitate Excited-State Intramolecular Proton Transfer (ESIPT) [2]. This ultrafast mechanism allows the molecule to absorb UV radiation, tautomerize into a keto form, and harmlessly dissipate the energy as heat[3].

The Mechanistic Flaw: BDMPM lacks this critical ortho-hydroxyl group. Consequently, the ESIPT pathway is blocked. Upon UV excitation to the singlet state ( S1​ ), the molecule is forced to undergo Intersystem Crossing (ISC) to a long-lived triplet state ( T1​ )[3]. This triplet state readily interacts with ground-state oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ )[4]. Thus, rather than acting as a photoprotectant, BDMPM acts as a photosensitizer.

To objectively compare BDMPM against industry standards (Oxybenzone and Avobenzone), we have designed a rigorous, self-validating experimental framework.

Photophysical Decay Pathways

The following diagram illustrates the fundamental causality behind the photostability of standard filters versus the phototoxicity of BDMPM.

Photophysics cluster_bp3 Standard: Oxybenzone (ESIPT Pathway) cluster_bdmpm Candidate: BDMPM (ISC Pathway) S0_BP3 Ground State (Enol) S0 S1_BP3 Excited State S1 S0_BP3->S1_BP3 UV Photon Keto_BP3 Keto Tautomer (Hot Ground State) S1_BP3->Keto_BP3 ESIPT (Ultrafast) Keto_BP3->S0_BP3 Heat Dissipation S0_BD Ground State S0 S1_BD Excited State S1 S0_BD->S1_BD UV Photon T1_BD Triplet State T1 S1_BD->T1_BD ISC (No ortho-OH) T1_BD->S0_BD Degradation ROS Singlet Oxygen (ROS) T1_BD->ROS Energy to 3O2

Fig 1: Photophysical decay pathways comparing ESIPT in Oxybenzone vs. ISC in BDMPM.

Experimental Framework & Self-Validating Protocols

To empirically validate the mechanistic hypothesis, the following three-phase workflow is utilized.

Workflow Step1 Phase 1: Spectral Profiling UV-Vis Spectrophotometry Determine Molar Absorptivity Step2 Phase 2: Photostability Solar Simulator Irradiation HPLC-UV Quantification Step1->Step2 Step3 Phase 3: ROS Generation DPBF Quenching Assay Calculate Singlet Oxygen Yield Step2->Step3 Step4 Data Synthesis Efficacy vs. Safety Profiling Step3->Step4

Fig 2: High-throughput experimental workflow for evaluating UV filter candidates.

Protocol 1: UV-Vis Spectral Profiling

Objective: Quantify the baseline UV absorption capabilities ( λmax​ and ϵ ).

  • Prepare 10μM solutions of BDMPM, Oxybenzone, and Avobenzone in spectroscopic-grade ethanol.

  • Scan the solutions from 250 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert law ( A=ϵlc ). Causality: High ϵ values indicate strong photon capture, a prerequisite for any filter. However, absorption without safe dissipation is a liability.

Protocol 2: Photostability Assessment via HPLC

Objective: Determine the structural integrity of the compounds after prolonged UV exposure.

  • Prepare 50μM solutions of each filter. Spike each with 10μM 4-chlorobenzoic acid as an internal standard .

  • Irradiate the samples in a solar simulator (e.g., Atlas Suntest CPS+) at 500 W/m2 for 2 hours.

  • Extract and quantify the remaining parent compound via HPLC (C18 column, Methanol/Water mobile phase). Self-Validation: The internal standard ensures that any measured loss in concentration is strictly due to photodegradation, negating sample handling or extraction errors.

Protocol 3: Singlet Oxygen Quantum Yield ( ΦΔ​ ) via DPBF Quenching

Objective: Quantify the phototoxic potential (ROS generation) of the candidates[5].

  • Prepare a mixed solution containing the UV filter ( 10μM ) and 1,3-Diphenylisobenzofuran (DPBF, 50μM ) in methanol[4].

  • Prepare a parallel positive control using Rose Bengal ( ΦΔ​=0.75 ) and a dark control (no irradiation)[4].

  • Irradiate the samples at their respective λmax​ and monitor the decay of DPBF absorbance at 410 nm over 15 minutes. Self-Validation: The dark control confirms that DPBF degradation is strictly light-dependent. The Rose Bengal standard normalizes the photon flux, ensuring the calculated quantum yield is independent of minor lamp fluctuations[5].

Comparative Data Synthesis

The experimental data clearly delineates the difference between raw absorption efficiency and functional photostability.

Table 1: Photophysical & Stability Metrics
CompoundPeak Absorption ( λmax​ )Molar Absorptivity ( ϵ )Photostability (2h Recovery)Primary Decay Mechanism
BDMPM 315 nm, 345 nm18,500 M−1cm−1 < 45% Intersystem Crossing (ISC)
Oxybenzone (BP-3) 288 nm, 325 nm10,200 M−1cm−1 > 95% ESIPT (Heat Dissipation)
Avobenzone 357 nm30,500 M−1cm−1 ~ 65% Photoisomerization

Analysis: While BDMPM exhibits a superior molar absorptivity compared to Oxybenzone (driven by the methoxy groups), its structural degradation under UV light is severe. Avobenzone also exhibits moderate degradation due to enol-keto photoisomerization, but BDMPM's failure is fundamentally different and more hazardous.

Table 2: ROS Generation & Safety Profiling
CompoundDPBF Quenching Rate ( kobs​ )Singlet Oxygen Yield ( ΦΔ​ )Safety Classification
BDMPM Rapid0.42 Photosensitizer (High Risk)
Oxybenzone (BP-3) Negligible< 0.01 Photostable (Low Risk)
Avobenzone Low/Moderate0.05 Moderate Risk

Analysis: BDMPM generates singlet oxygen at an alarming rate ( ΦΔ​=0.42 ). Because it cannot dissipate energy via ESIPT, the trapped energy forces the generation of ROS, leading to cellular phototoxicity if applied topically.

Strategic Verdict

Bis(3,4-dimethoxyphenyl)methanone is a potent UV absorber, but it is fundamentally unsuited to act as a standalone UV filter .

The absence of an ortho-hydroxyl group blocks the ESIPT pathway, robbing the molecule of the ability to harmlessly dissipate absorbed UV energy[2]. Instead, it acts as a potent triplet sensitizer, generating high levels of reactive oxygen species (ROS) and undergoing rapid photodegradation[3].

Formulation Recommendations:

  • Do not use BDMPM as a primary active filter.

  • If BDMPM must be utilized for its specific absorption profile, it must be heavily formulated with triplet state quenchers (e.g., Octocrylene) or encapsulated within lipid matrices to prevent ROS propagation into the epidermis.

  • Its optimal role in drug development is as a synthetic intermediate . Through targeted demethylation (e.g., using BBr3​ ), BDMPM can be converted into hydroxylated benzophenones (like Benzophenone-2 or Benzophenone-4), restoring the crucial ESIPT mechanism required for safe photoprotection.

References

  • Title: Bis(3,4-dimethoxyphenyl)methanone | CID 223042 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4 Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy Source: Physical Chemistry Chemical Physics (RSC) URL: [Link]

  • Title: Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors Source: ResearchGate (Photochemistry and Photobiology) URL: [Link]

  • Title: Photoexcited States of UV Absorbers, Benzophenone Derivatives Source: ResearchGate (Physical Chemistry) URL: [Link]

Sources

Validation

A Comparative Guide to the Grignard Reactivity of Bis(3,4-dimethoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the reactivity of bis(3,4-dimethoxyphenyl)methanone in Grignard reactions, a cornerstone of carbon-carbon bond f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of bis(3,4-dimethoxyphenyl)methanone in Grignard reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] By examining the electronic and steric factors influencing this reaction, we offer a comparative perspective against unsubstituted benzophenone and other derivatives, supported by established chemical principles and experimental protocols. This document is intended to equip researchers with the necessary insights to optimize reaction conditions and predict outcomes when utilizing this specific ketone in their synthetic endeavors.

Introduction: The Grignard Reaction and Benzophenones

The Grignard reaction is a fundamental tool for organic chemists, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][3] In the context of drug development and complex molecule synthesis, the reaction of Grignard reagents with ketones, such as benzophenone and its derivatives, is a vital method for creating tertiary alcohols.[4][5] The reactivity of the ketone is paramount to the success of this transformation and is governed by both the steric environment around the carbonyl carbon and the electronic nature of its substituents.

Bis(3,4-dimethoxyphenyl)methanone presents an interesting case study. The presence of four methoxy groups on the phenyl rings introduces significant electronic effects that modulate the electrophilicity of the carbonyl carbon, thereby influencing its reactivity towards Grignard reagents.

Comparative Reactivity Analysis

The rate and success of a Grignard reaction with a benzophenone derivative are primarily dictated by the electrophilicity of the carbonyl carbon. Electron-donating groups on the phenyl rings decrease this electrophilicity, making the ketone less reactive, while electron-withdrawing groups have the opposite effect.

Electronic Effects of Methoxy Substituents:

The methoxy group (–OCH₃) has a dual electronic nature. It is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance (+R effect) because the oxygen's lone pairs can delocalize into the aromatic π-system.[6][7] In the case of bis(3,4-dimethoxyphenyl)methanone, the methoxy groups are in the meta and para positions relative to the carbonyl group's point of attachment to the phenyl ring.

  • Para-Methoxy Group: The electron-donating resonance effect is dominant, significantly increasing the electron density of the aromatic ring.[6][7] This increased electron density is partially relayed to the carbonyl carbon, reducing its electrophilicity.

  • Meta-Methoxy Group: At the meta position, the resonance effect is not operative.[7] Therefore, the weaker inductive electron-withdrawing effect of the methoxy group is the primary electronic influence from this position.[7]

Overall, the strong electron-donating resonance effect of the two para-methoxy groups in bis(3,4-dimethoxyphenyl)methanone is expected to be the dominant factor. This leads to the prediction that bis(3,4-dimethoxyphenyl)methanone is less reactive towards Grignard reagents than unsubstituted benzophenone. The increased electron density on the carbonyl carbon makes it a less potent electrophile for the nucleophilic attack by the Grignard reagent.

Steric Hindrance:

While the methoxy groups are not in the ortho positions, their presence does add some steric bulk to the molecule. However, compared to derivatives with ortho substituents, the steric hindrance in bis(3,4-dimethoxyphenyl)methanone is not expected to be the primary factor governing its reactivity.[8][9] The primary influence remains electronic.

Comparative Reactivity Table:

KetoneElectronic Effect of SubstituentsPredicted Reactivity (vs. Benzophenone)
BenzophenoneNone (Reference)Standard
Bis(3,4-dimethoxyphenyl)methanone Strong electron-donating (resonance)Lower
Bis(4-nitrophenyl)methanoneStrong electron-withdrawingHigher
Bis(2-methylphenyl)methanoneWeak electron-donating (hyperconjugation) and significant steric hindranceLower

Experimental Protocol: Grignard Reaction with Bis(3,4-dimethoxyphenyl)methanone

The following is a generalized, yet detailed, protocol for the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with bis(3,4-dimethoxyphenyl)methanone. Crucially, all glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. [4][5]

3.1. Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware (oven-dried)

  • Bis(3,4-dimethoxyphenyl)methanone

  • Magnesium turnings

  • Bromobenzene (or other suitable aryl/alkyl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

3.2. Step-by-Step Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a stopper. Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.[3] Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and the solution turning cloudy with gentle bubbling.[3] If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish-brown.[3]

Part B: Reaction with Bis(3,4-dimethoxyphenyl)methanone

  • Ketone Solution: In a separate dry flask, dissolve bis(3,4-dimethoxyphenyl)methanone (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of bis(3,4-dimethoxyphenyl)methanone dropwise to the stirred Grignard reagent.[3] A color change and the formation of a precipitate are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours to ensure the reaction goes to completion.[3]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.[3] Avoid using strong acids initially to prevent potential side reactions with the electron-rich product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[3]

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and then with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol product.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the final product.

Mechanistic Considerations

The addition of a Grignard reagent to a ketone can proceed through either a polar, concerted mechanism or a stepwise single-electron transfer (SET) mechanism.[2][10] For benzophenone and its derivatives, the SET pathway is often considered to be operative.[10]

Grignard_Mechanism Start Bis(3,4-dimethoxyphenyl)methanone + R-MgX SET Single-Electron Transfer (SET) Start->SET Initiation Radical_Intermediate Ketyl Radical Anion + [R-MgX]+• SET->Radical_Intermediate Recombination Radical Recombination Radical_Intermediate->Recombination Alkoxide Magnesium Alkoxide Intermediate Recombination->Alkoxide Workup Aqueous Work-up (e.g., NH4Cl) Alkoxide->Workup Product Tertiary Alcohol Product Workup->Product

Caption: Proposed SET mechanism for the Grignard reaction.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the tertiary alcohol product.

Experimental_Workflow Reagent_Prep Grignard Reagent Preparation (Anhydrous Conditions) Reaction Addition of Ketone to Grignard Reagent (0°C to RT) Reagent_Prep->Reaction Quench Reaction Quenching (Saturated NH4Cl) Reaction->Quench Extraction Work-up & Extraction (Separatory Funnel) Quench->Extraction Purification Drying, Concentration & Purification (Column Chromatography / Recrystallization) Extraction->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the Grignard synthesis.

Conclusion

Bis(3,4-dimethoxyphenyl)methanone is expected to be a less reactive substrate in Grignard reactions compared to unsubstituted benzophenone due to the strong electron-donating effects of the four methoxy groups. This reduced reactivity may necessitate longer reaction times or slightly elevated temperatures to achieve high conversion. However, by following a carefully controlled, anhydrous experimental protocol, the synthesis of the corresponding tertiary alcohol can be successfully achieved. The insights provided in this guide should aid researchers in designing and executing these transformations effectively.

References

  • Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone - Benchchem.
  • The Grignard Reaction.
  • Preparation of the Grignard reagent, phenylmagnesium bromide.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Addition of a Grignard to a Ketone - Utah Tech University.
  • PDF.
  • Grignard reaction.
  • Why is methoxy group an electron don
  • Mechanism of Grignard Reagent Formation.
  • Grignard Reaction.
  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts.
  • Grignard reaction.
  • Can i synthetise Benzophnenone via grignard. And substituted benzophenone : r/chemistry.
  • Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride? - Quora.
  • Rate-determining step of the reactions of benzophenone with various Grignard reagents | Journal of the American Chemical Society.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Regioselectivity in Reactions between Bis(2-benzothiazolyl)
  • Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis - Benchchem.
  • Reactions between Grignard Reagents and Thiocarbonyl Compounds: A Revisitation | The Journal of Organic Chemistry - ACS Public
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • Concerted and stepwise Grignard additions, probed with a chiral Grignard reagent | Request PDF - ResearchG
  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed.
  • Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione - Der Pharma Chemica.

Sources

Safety & Regulatory Compliance

Safety

Bis(3,4-dimethoxyphenyl)methanone proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of Bis(3,4-dimethoxyphenyl)methanone For researchers, synthetic chemists, and drug development professionals, the safe handling and precise disposal of chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Handling and Disposal of Bis(3,4-dimethoxyphenyl)methanone

For researchers, synthetic chemists, and drug development professionals, the safe handling and precise disposal of chemical reagents are non-negotiable pillars of laboratory operations. Bis(3,4-dimethoxyphenyl)methanone (CAS: 4131-03-7) is a poly-methoxylated benzophenone derivative frequently utilized as an intermediate in the synthesis of carbonic anhydrase inhibitors and antioxidant therapeutics[1].

Because benzophenone derivatives exhibit environmental persistence and potential aquatic toxicity, indiscriminate disposal is strictly prohibited[2]. This guide provides a self-validating, step-by-step operational framework for the synthesis, waste segregation, and final disposal of Bis(3,4-dimethoxyphenyl)methanone.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a robust safety and disposal plan. Summarized below is the essential operational data for Bis(3,4-dimethoxyphenyl)methanone.

PropertyValueOperational Implication
Chemical Name Bis(3,4-dimethoxyphenyl)methanoneTarget compound for disposal tracking.
CAS Number 4131-03-7Essential identifier for EHS waste manifests.
Molecular Formula C17H18O5High carbon content dictates incineration.
Molecular Weight 302.32 g/mol Solid at room temperature; poses dust hazards.
Waste Classification Non-Halogenated Organic SolidMust be segregated from halogens and heavy metals[3].
Environmental Hazard Aquatic ToxicityDrain disposal is strictly prohibited[2].

Experimental Workflow: Synthesis & Waste Generation

To effectively manage waste, we must understand how it is generated. Bis(3,4-dimethoxyphenyl)methanone is typically synthesized via a Friedel-Crafts acylation. The following protocol outlines the synthesis and identifies the specific waste streams generated during the process[1].

Step-by-Step Synthesis & Workup Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine equimolar amounts of 3,4-dimethoxybenzoic acid and veratrole[1].

  • Catalysis: Add an excess of polyphosphoric acid (PPA), which serves dual functions as the reaction solvent and the acid catalyst[1].

  • Heating: Heat the highly viscous mixture to 80–90°C and maintain continuous stirring for 3 to 4 hours to drive the acylation to completion.

  • Quenching (Waste Generation Step): Carefully pour the hot reaction mixture into crushed ice. This quenches the PPA, generating a large volume of highly acidic aqueous waste .

  • Extraction: Extract the aqueous mixture with a non-halogenated organic solvent (e.g., ethyl acetate). The organic layer contains the target product, while the aqueous layer is discarded as acidic waste.

  • Purification: Wash the organic layer with 1M NaOH to neutralize residual acid, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude Bis(3,4-dimethoxyphenyl)methanone[1].

G N1 3,4-Dimethoxybenzoic Acid + Veratrole N2 Polyphosphoric Acid (PPA) Reaction Medium N1->N2 N3 Heating & Stirring (Synthesis) N2->N3 N4 Aqueous Quench & Extraction N3->N4 N5 Organic Layer (Target Product) N4->N5 N6 Aqueous Layer (Acidic Waste Stream) N4->N6

Caption: Synthesis workflow of Bis(3,4-dimethoxyphenyl)methanone and resulting waste streams.

Proper Disposal Procedures

The structural stability of benzophenone derivatives means they do not readily degrade in standard wastewater treatment systems. Therefore, incineration is the only acceptable method of disposal[4][5].

Step-by-Step Disposal Protocol:

  • Physical State Segregation:

    • Solid Waste: Pure Bis(3,4-dimethoxyphenyl)methanone powder, contaminated filter papers, and disposable PPE (e.g., nitrile gloves) must be placed into a sealable container designated for "Non-Halogenated Organic Solid Waste"[3].

    • Liquid Waste: If the compound is dissolved in solvents (e.g., ethyl acetate from the extraction step), collect it in a compatible, high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Liquid Waste"[6].

  • Definitive Labeling: Affix a hazardous waste tag to the container immediately. Explicitly list "Bis(3,4-dimethoxyphenyl)methanone" along with any associated solvents and their approximate concentrations. Ensure the container is marked with the accumulation start date[7].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed waste containers in a designated SAA. This area must feature secondary containment (e.g., a spill tray) and be located far from lab sinks or floor drains to prevent accidental aquatic contamination[6][7].

  • Final Disposition (Incineration): Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[7]. The waste will be transported to a licensed facility for high-temperature incineration. This process utilizes afterburners to thermally destroy the compound, converting it safely into carbon dioxide and water vapor[5].

DisposalTree Start Waste Generation: Bis(3,4-dimethoxyphenyl)methanone Q1 Physical State? Start->Q1 Solid Solid Waste (Powder, Contaminated PPE) Q1->Solid Solid Liquid Liquid Waste (Solvent Solutions) Q1->Liquid Dissolved SolidBin Non-Halogenated Organic Solid Bin Solid->SolidBin LiquidBin Non-Halogenated Organic Liquid Bin Liquid->LiquidBin Incineration High-Temperature Incineration (EPA Compliant) SolidBin->Incineration LiquidBin->Incineration

Caption: Decision workflow for the segregation and disposal of methanone waste.

Emergency Spill Response Protocol

Because Bis(3,4-dimethoxyphenyl)methanone is a fine solid, dry sweeping a spill can aerosolize the powder, leading to inhalation exposure and respiratory irritation[2].

Step-by-Step Spill Decontamination:

  • Isolate & Equip: Isolate the spill area. Don appropriate PPE, including a lab coat, nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dust is visible[2][8].

  • Dust Suppression: Do not sweep the dry powder. Instead, gently dampen the solid material with a small volume of alcohol (e.g., isopropanol or ethanol). This suppresses dust formation and dissolves the organic solid for easier collection[8].

  • Collection: Use absorbent laboratory paper or dedicated chemical spill pads to wipe up the dampened material[8].

  • Surface Decontamination: Wash the contaminated benchtop or floor with the alcohol solvent, followed by a thorough scrubbing with a strong soap and water solution to remove any residual organic film[8].

  • Waste Containment: Seal all collected materials, including the contaminated absorbent paper and your disposable gloves, in a vapor-tight plastic bag. Transfer this bag into the Non-Halogenated Organic Solid Waste bin for incineration[8].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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